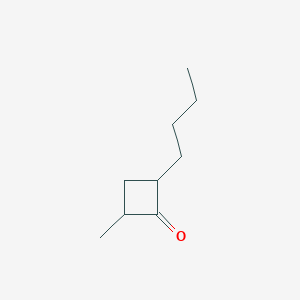

Cyclobutanone, 2-butyl-4-methyl-

Description

Significance of Strained Carbocyclic Systems in Modern Organic Chemistry

Carbocyclic systems possessing significant ring strain, such as cyclopropanes and cyclobutanes, are not merely chemical curiosities but are valuable intermediates in organic synthesis. Their inherent strain energy, arising from deviations from ideal bond angles and steric interactions, provides a thermodynamic driving force for a variety of chemical transformations. This reactivity allows for the facile construction of diverse and complex molecular scaffolds that would be challenging to assemble through other means. The controlled release of this ring strain can be harnessed to drive reactions that form larger, more stable ring systems or to introduce functionality in a stereocontrolled manner.

Overview of Cyclobutanone (B123998) Scaffolds as Versatile Synthetic Intermediates

Among strained carbocyclic systems, cyclobutanone scaffolds have garnered considerable attention as versatile synthetic intermediates. The presence of a ketone functionality within the four-membered ring imparts unique reactivity. The carbonyl group can be manipulated using a wide array of established chemical methods, while the strained ring can participate in various ring-opening and ring-expansion reactions. This dual reactivity makes cyclobutanones powerful building blocks for the synthesis of a broad range of organic molecules, including natural products and biologically active compounds.

Advanced Research Trajectories for Substituted Cyclobutanones

Current research in the field of substituted cyclobutanones is focused on several key areas. One major thrust is the development of new and efficient methods for their synthesis, with a particular emphasis on stereoselective approaches. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, represents a classic method for the formation of oxetanes, which can be precursors to cyclobutanones. wikipedia.orgrsc.orgnih.govslideshare.net Modern advancements include the use of visible light and catalytic enantioselective methods to control the stereochemistry of the resulting cyclobutane (B1203170) ring. nih.govnih.gov Another significant area of research is the exploration of novel ring-expansion and rearrangement reactions of cyclobutanones to access larger and more complex ring systems.

Academic Emphasis on 2,4-Disubstituted Cyclobutanone Architectures

Within the broader family of cyclobutanones, the 2,4-disubstituted architecture is of particular academic interest. The arrangement of substituents at the 2- and 4-positions allows for the potential for cis/trans isomerism, adding a layer of stereochemical complexity and opportunity. The synthesis of these structures often requires careful control of reaction conditions to achieve the desired diastereoselectivity. Research in this area is driven by the potential to use these disubstituted cyclobutanones as precursors to a variety of other cyclic and acyclic compounds with well-defined stereochemistry. While general methods for the synthesis of 2-substituted cyclobutanones are known, the controlled synthesis of 2,4-dialkyl-substituted derivatives like 2-butyl-4-methyl-cyclobutanone remains a specialized area of investigation. mdpi.org

Properties of Cyclobutanone, 2-butyl-4-methyl-

While specific experimental data for "Cyclobutanone, 2-butyl-4-methyl-" is not extensively reported in the scientific literature, its fundamental properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Solubility | Expected to be soluble in common organic solvents |

| Isomers | Exists as cis and trans diastereomers |

Structure

2D Structure

3D Structure

Properties

CAS No. |

189939-54-6 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-butyl-4-methylcyclobutan-1-one |

InChI |

InChI=1S/C9H16O/c1-3-4-5-8-6-7(2)9(8)10/h7-8H,3-6H2,1-2H3 |

InChI Key |

VTALWJBKQKXNNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(C1=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butyl 4 Methylcyclobutanone and Analogous Structures

[2+2] Cycloaddition Strategies for Four-Membered Ring Construction

The [2+2] cycloaddition is a powerful and widely utilized method for the synthesis of cyclobutane (B1203170) rings. nih.gov This reaction class involves the joining of two components, each contributing two atoms to form a new four-membered ring. The specific application and mechanism can vary significantly, leading to a diverse array of synthetic possibilities for creating complex cyclobutane structures like 2-butyl-4-methylcyclobutanone.

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition is a classic and fundamentally important reaction in organic synthesis for forming cyclobutane rings. acs.org This method involves the excitation of an alkene to a higher energy state using ultraviolet (UV) or visible light, which then reacts with another ground-state alkene in a concerted or stepwise manner. acs.orgrsc.org The reaction is governed by the Woodward-Hoffmann rules, which predict that a [2s+2s] cycloaddition is photochemically allowed. rsc.org

For the synthesis of a 2,4-disubstituted cyclobutanone (B123998) precursor, a relevant strategy would involve the photocycloaddition of an α,β-unsaturated ketone with an appropriate alkene. For instance, the reaction of a cyclic α,β-enone with a monosubstituted acetylene (B1199291) can yield bicyclic enones, demonstrating the electrophilic nature of the excited enone triplet state. capes.gov.br In an intermolecular context, the direct photochemical [2+2] reaction between an α,β-unsaturated ketone and an alkene like 1-hexene (B165129) could theoretically yield a substituted cyclobutane. nih.gov

Energy transfer strategies offer a valuable alternative to direct photochemical excitation, broadening the scope of applicable substrates. nih.gov These methods often employ a photosensitizer that absorbs light and transfers the energy to one of the reacting alkenes, initiating the cycloaddition. This can be particularly useful for reactions involving electron-deficient styrenes or α,β-unsaturated carbonyl compounds. nih.gov The use of copper(I) catalysis in intramolecular [2+2] photocycloadditions has also proven effective for constructing bicyclic systems, which can be precursors to more complex cyclobutane structures. acs.org

The regioselectivity of these reactions, often yielding "head-to-head" and "head-to-tail" isomers, can be a challenge, although factors like steric hindrance and electronic effects can influence the outcome. nih.gov

Ketene-Alkene Cycloadditions

The [2+2] cycloaddition of ketenes with alkenes is a highly effective and reliable method for the direct synthesis of cyclobutanones. nih.govharvard.edu Ketenes, characterized by the R₂C=C=O functional group, are electrophilic and react readily with a wide range of alkenes. nih.govwikipedia.org This reaction typically proceeds through a concerted, asynchronous [π2s + π2a] transition state. nih.gov

To synthesize 2-butyl-4-methylcyclobutanone, a plausible route would involve the reaction of butylketene (CH₃(CH₂)₃CH=C=O) with propene (CH₃CH=CH₂). The ketene (B1206846) can be generated in situ from an appropriate acyl chloride, such as hexanoyl chloride, by treatment with a non-nucleophilic base like triethylamine. nih.gov The alkene component's nucleophilicity and steric profile are crucial; electron-rich alkenes generally react more readily. wikipedia.orggoogle.com

Lewis acids like ethylaluminum dichloride (EtAlCl₂) can be used to promote these cycloadditions, enhancing the electrophilicity of the ketene and allowing for reactions with less activated, unactivated alkenes. nih.gov This is particularly important as it overcomes product inhibition, which occurs because the resulting cyclobutanone product is a better Lewis base than the ketene reactant. nih.gov

The stereochemistry of ketene-alkene cycloadditions is noteworthy. The unique geometry of the transition state often results in the bulkier substituent on the ketene ending up on the more sterically hindered face of the cyclobutanone ring. wikipedia.org

Table 1: Examples of Lewis Acid-Promoted Ketene-Alkene Cycloadditions

| Ketene Precursor | Alkene | Lewis Acid | Product Type | Reference |

| Diaryl/Dialkyl Acyl Chlorides | Unactivated Alkenes | EtAlCl₂ | Substituted Cyclobutanones | nih.gov |

| Trichloroacetyl Chloride | Olefinic Substrates | Zinc Dust | Dichlorocyclobutanone | nih.gov |

| Alkenyloxy Carboxylic Acids | (intramolecular) | --- | Bicyclic Cyclobutanones | google.com |

This table presents generalized findings on ketene cycloadditions.

Enantioselective and Asymmetric [2+2] Cycloaddition Approaches

Achieving enantioselectivity in the synthesis of chiral molecules like 2-butyl-4-methylcyclobutanone is a primary goal of modern synthetic chemistry. capes.gov.brelsevierpure.com Several advanced strategies have been developed to control the stereochemical outcome of [2+2] cycloadditions.

The use of chiral allenes in [2+2] cycloadditions provides a powerful method for transferring chirality to the cyclobutane product. nih.gov Enantiomerically enriched allenes can undergo stereoselective cycloadditions with alkenes, often promoted by Lewis acids, to yield highly substituted chiral cyclobutanes. nih.govnih.gov

One strategy involves the enantioselective isomerization of a β,γ-unsaturated alkynyl ester using a chiral catalyst to produce a chiral allenoate in situ. nih.govnih.gov This chiral allene (B1206475) can then undergo a Lewis acid-catalyzed intramolecular [2+2] cycloaddition. For example, Bi(OTf)₃ has been used to activate an allenic ketone towards cycloaddition with an intramolecular double bond. nih.gov While many successful examples are intramolecular, leading to polycyclic structures, intermolecular variants have proven more challenging due to issues like competitive racemization of the allene. nih.gov

Another approach is the cycloaddition of enantiomerically enriched 1,3-disubstituted allenes with alkenes, which has been studied to understand the stereochemical features of these reactions. acs.org

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool for enantioselective [2+2] cycloadditions. rsc.org These methods often rely on the formation of reactive intermediates like chiral enamines or iminium ions from the starting materials.

For instance, a formal enantioselective [2+2] cycloaddition can be achieved through the combination of aminocatalysis and hydrogen-bonding activation. nih.gov Chiral primary or secondary amines can react with α,β-unsaturated aldehydes to form dienamines. These dienamines can then participate in cycloaddition reactions, with the chirality of the catalyst directing the stereochemical outcome. nih.gov Similarly, chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective synthesis of cyclopentenes via intramolecular aldol (B89426) reactions, showcasing a related desymmetrization strategy. nih.gov

A notable example is the organocatalytic formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation, which utilizes a tandem iminium–enamine activation of enals to produce highly functionalized cyclobutanes with excellent diastereo- and enantiocontrol. rsc.org

Table 2: Overview of Organocatalyzed Cycloaddition Strategies

| Catalyst Type | Intermediate | Substrates | Product Type | Reference |

| Chiral Amine | Dienamine | Enals, Nitroalkenes | Substituted Cyclobutanes | nih.gov |

| Chiral Amine | Iminium/Enamine | Enals, Pyrroles | Pyrrole-functionalized Cyclobutanes | rsc.org |

| Chiral N-Heterocyclic Carbene | Homoenolate/Enol | Tricarbonyls | Substituted Cyclopentenes | nih.gov |

This table summarizes general approaches in organocatalyzed cycloadditions.

The formation of keteniminium ions in situ provides a highly reactive intermediate for [2+2] cycloadditions to form cyclobutanones. nih.govresearchgate.net These intermediates are typically generated from ω-unsaturated amides derived from chiral amines. researchgate.net The subsequent intramolecular cycloaddition onto an olefinic double bond yields chiral cyclobutanones, with the stereoselectivity dictated by the chiral auxiliary. Amides derived from 2,5-dimethylpyrrolidine (B123346) have shown high facial selectivity in these transformations. researchgate.net

This methodology has been successfully applied in a flow chemistry process for the synthesis of 2-substituted cyclobutanones. rsc.org In this approach, keteniminium salts react with ethylene (B1197577) gas under mild conditions to afford a variety of cyclobutanone products in good to excellent yields. rsc.org More recently, a thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts has been developed, providing a one-step approach to valuable borylated cyclobutane precursors. nih.gov

Iminium ions can also be generated from secondary amines and α,β-unsaturated aldehydes, which can then undergo diastereoselective intramolecular [2+2] photocycloadditions. acs.org

Hydrogen-Bonding Mediated Asymmetric Pathways

The use of hydrogen-bonding organocatalysts has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.gov In the context of cyclobutanone synthesis, hydrogen-bonding catalysts can activate substrates and control the stereochemical outcome of cycloaddition reactions.

Chiral thiourea (B124793) and squaramide-based catalysts, for instance, can simultaneously activate both a nucleophile and an electrophile through a network of hydrogen bonds. This dual activation strategy has been successfully employed in formal [2+2] cycloaddition reactions to construct highly substituted cyclobutanes with excellent diastereo- and enantioselectivity. The catalyst directs the approach of the reactants, leading to the formation of specific stereoisomers. While a direct application to the synthesis of 2-butyl-4-methylcyclobutanone has not been extensively reported, the principles of hydrogen-bond mediated catalysis offer a promising avenue for its asymmetric synthesis. For example, a bifunctional squaramide-based aminocatalyst could potentially mediate the reaction between an appropriate α,β-unsaturated aldehyde and a nitroolefin to construct a cyclobutane precursor with the desired substitution pattern.

Recent advancements have also demonstrated the utility of chiral phosphoric acids in catalyzing asymmetric [2+4] cycloadditions, which can be adapted to form four-membered rings under specific conditions. These catalysts operate by forming hydrogen bonds with the reactants, thereby lowering the energy of the transition state and dictating the stereochemical course of the reaction.

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Chiral Thiourea | Michael Addition | β-keto esters, nitroalkenes | Operates in aqueous media, high yield and enantioselectivity. |

| Bifunctional Squaramide | Formal [2+2] Cycloaddition | α,β-unsaturated aldehydes, nitroolefins | Dual activation of substrates, complete diastereo- and enantiocontrol. |

| Chiral Phosphoric Acid | [2+4] Cycloaddition | 3-vinylindoles, ortho-quinone methides | Dual activation via hydrogen bonding, regioselective and enantioselective. |

Ring Expansion Protocols in Cyclobutanone Synthesis

Ring expansion reactions provide a powerful and versatile approach to cyclobutanone synthesis, often starting from more readily accessible three-membered ring precursors. These methods typically involve the generation of a reactive intermediate that undergoes a concerted or stepwise rearrangement to form the four-membered ring.

Cyclopropanol (B106826) derivatives are excellent precursors for the synthesis of cyclobutanones through ring expansion reactions. The strain release associated with the opening of the cyclopropane (B1198618) ring provides a strong thermodynamic driving force for these transformations. A general strategy involves the generation of a carbocation or a related reactive species at the α-position to the cyclopropane ring, which then triggers a 1,2-migration of one of the cyclopropane C-C bonds.

One such method involves the pinacol-type rearrangement of 1-(α-hydroxyalkyl)cyclopropanols. This reaction can be catalyzed by Lewis acids or Brønsted acids, leading to the formation of 2-substituted cyclobutanones. The stereochemistry of the starting cyclopropanol can be translated into the final cyclobutanone product, allowing for the synthesis of enantioenriched compounds. For instance, the enantioselective synthesis of 2-substituted cyclobutanones has been achieved through the sequential application of a titanium-mediated cyclopropanation of α-hydroxy esters and a pinacol-type rearrangement of the resulting α-hydroxycyclopropylcarbinols. nih.gov

Furthermore, the gold(I)-catalyzed rearrangement of 1-alkynyl cyclopropanols provides a stereospecific method for the synthesis of highly substituted cyclopentanones, which can be seen as a further ring expansion. However, under controlled conditions, this methodology can be adapted for cyclobutanone synthesis.

Oxaspiropentanes, which can be synthesized by the epoxidation of methylenecyclopropanes, are versatile intermediates for the synthesis of cyclobutanones. The rearrangement of oxaspiropentanes to cyclobutanones can be induced by various reagents, including Lewis acids and transition metal complexes.

A notable example is the lithium iodide-catalyzed conversion of oxaspiropentane to cyclobutanone. This reaction proceeds through the nucleophilic attack of iodide on the epoxide, followed by rearrangement and elimination. More substituted oxaspiropentanes can be used to generate substituted cyclobutanones. For example, the reaction of oxaspiropentanes with Grignard reagents can lead to the formation of tertiary cyclobutanols via a stereoselective ring expansion. researchgate.net These cyclobutanols can then be oxidized to the corresponding cyclobutanones.

A powerful strategy for the asymmetric synthesis of cyclobutanones involves a tandem sequence of a cyclopropanation reaction followed by a semipinacol rearrangement. This approach allows for the construction of the cyclobutane ring with high levels of stereocontrol in a single operation.

A prominent example is the chiral Lewis acid-catalyzed reaction of α-silyloxyacroleins with diazoesters. In the presence of a chiral oxazaborolidinium ion catalyst, a tandem cyclopropanation/semipinacol rearrangement occurs to afford α-silyloxycyclobutanones with high yields and excellent enantio- and diastereoselectivities. researchgate.netmdpi.org The reaction proceeds through the initial formation of a donor-acceptor cyclopropane intermediate. The Lewis acid then activates the carbonyl group, facilitating a stereoselective 1,2-alkyl shift to furnish the cyclobutanone product.

| Precursor | Reagents/Catalyst | Product | Yield (%) | ee (%) | dr |

| α-silyloxyacrolein, phenyl diazoester | Chiral Oxazaborolidinium Ion | α-silyloxycyclobutanone | 91 | 98 | >20:1 |

| α-silyloxyacrolein, ethyl diazoacetate | Chiral Oxazaborolidinium Ion | α-silyloxycyclobutanone | 85 | 96 | 15:1 |

This methodology provides access to a variety of α-silyloxycyclobutanones possessing a β-quaternary carbon center, which are versatile intermediates for further synthetic transformations.

Catalytic and Stereoselective Functionalization for 2,4-Disubstitution

The direct functionalization of pre-existing cyclobutanone rings offers a convergent and efficient route to 2,4-disubstituted derivatives like 2-butyl-4-methylcyclobutanone. Enantioselective α-functionalization is a particularly attractive strategy for introducing substituents with high stereocontrol.

The enantioselective α-alkylation of cyclobutanones can be achieved through the generation of a chiral enolate or a related nucleophilic species, which then reacts with an electrophile. One approach involves the use of a chiral lithium amide base to deprotonate the cyclobutanone, forming a chiral lithium enolate. This enolate can then be trapped with an alkyl halide to afford the α-alkylated product with high enantioselectivity.

A plausible and efficient synthesis of 2-butyl-4-methylcyclobutanone could be envisioned starting from 4-methylcyclobutanone. The ketone can be converted to its corresponding N-isopropylimine, which is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral aza-enolate. Subsequent reaction with 1-bromobutane (B133212) would introduce the butyl group at the α-position. Hydrolysis of the resulting imine would then yield the desired 2-butyl-4-methylcyclobutanone. A similar approach has been successfully used for the synthesis of other 2-alkylated cyclobutanones. mdpi.org

| Starting Material | Alkylating Agent | Product | Yield (%) |

| N-(cyclobutylidene)isopropylamine | 1-bromododecane | 2-dodecylcyclobutanone | 78 |

| N-(cyclobutylidene)isopropylamine | 1-bromotetradecane | 2-tetradecylcyclobutanone | 82 |

Modern catalytic methods have also been developed for the enantioselective α-alkylation of cyclic ketones. For example, the combination of photoredox catalysis and organocatalysis allows for the direct α-alkylation of unmodified ketones with alkyl halides in a metal-free manner. A chiral primary amine catalyst can form a chiral enamine with the cyclobutanone, which then participates in a photoredox cycle to achieve the alkylation.

Catalytic C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to constructing complex molecules. In the context of cyclobutane synthesis, these strategies offer novel retrosynthetic disconnections, enabling the formation of substituted rings from simpler precursors.

Rhodium-catalyzed C-H insertion reactions are a key tactic. These transformations involve the generation of a rhodium-bound carbene intermediate, which can then insert into a C-H bond. nih.gov The selectivity of this insertion is highly dependent on the steric and electronic properties of the rhodium catalyst's ligand framework. By carefully selecting the catalyst, it is possible to control which C-H bond in a cyclobutane ring is functionalized. For instance, studies have shown that different rhodium catalysts can direct functionalization to either the C1 or C3 position of a substituted cyclobutane, providing access to 1,1-disubstituted or cis-1,3-disubstituted products, respectively. nih.gov This catalyst-controlled regiodivergence is a significant advantage, allowing entry into diverse chemical space from a common precursor. nih.gov The general mechanism involves the rhodium carbene's empty p-orbital interacting with the σ-bond of the C-H bond, leading to insertion. caltech.edu

Palladium catalysis offers another robust avenue for C-H functionalization, particularly for C-H arylation. While not a direct alkylation, these methods establish the feasibility of activating the typically inert C(sp³)–H bonds on a cyclobutane ring. acs.orgnih.gov Using directing groups, such as an aminoquinoline, it is possible to achieve palladium(II/IV)-catalyzed arylation of methylene (B1212753) C-H bonds within a cyclobutane framework. acs.org In some cases, this methodology can be highly efficient, outperforming examples on less-strained acyclic or larger ring systems. acs.org Furthermore, enantioselective versions of these reactions have been developed using chiral N-acetyl amino acid ligands, which can guide the arylation of aminomethyl-cyclobutanes to yield products with high enantiomeric ratios. nih.govchemrxiv.org These methods underscore the potential for developing catalytic systems for the precise and stereocontrolled introduction of substituents onto a pre-formed cyclobutane ring.

Conjugate Additions of Silicon Nucleophiles to Cyclobutenone Derivatives

Conjugate addition reactions to α,β-unsaturated carbonyl compounds are a cornerstone of organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov When applied to cyclobutenone derivatives, this strategy provides a direct route to substituted cyclobutanones. The use of silicon-based nucleophiles is particularly noteworthy, yielding β-silylated cyclobutanones that are versatile intermediates for further transformations.

A highly effective method involves the copper-catalyzed 1,4-addition of zinc-based silicon nucleophiles, such as Me₂PhSiZnCl·2LiCl, to various cyclobutenone derivatives. nih.govbaranlab.orgnih.gov This approach is general and efficient, accommodating a wide range of substituents on the cyclobutenone ring. nih.gov The reaction typically proceeds in good to excellent yields for cyclobutenones bearing β-aryl or β-primary alkyl substituents. Even sterically more demanding secondary alkyl groups are well-tolerated. nih.gov

A key advantage of this method is the ability to trap the intermediate zinc enolate with an electrophile, such as a phosphorus electrophile, to generate silylated enol phosphates. These can then participate in cross-coupling reactions to yield functionalized silylated cyclobutene (B1205218) derivatives, further expanding the synthetic utility of the initial conjugate addition. nih.govnih.gov

The table below summarizes the substrate scope for the copper-catalyzed conjugate silylation of various cyclobutenones to produce β-silylated cyclobutanones.

| Entry | Cyclobutenone Substrate (R group) | Product | Yield (%) |

| 1 | Phenyl | 2-(Dimethyl(phenyl)silyl)-3-phenylcyclobutan-1-one | 91 |

| 2 | 4-Methylphenyl | 2-(Dimethyl(phenyl)silyl)-3-(p-tolyl)cyclobutan-1-one | 95 |

| 3 | 4-Methoxyphenyl | 2-(Dimethyl(phenyl)silyl)-3-(4-methoxyphenyl)cyclobutan-1-one | 96 |

| 4 | n-Propyl | 2-(Dimethyl(phenyl)silyl)-3-propylcyclobutan-1-one | 94 |

| 5 | n-Butyl | 2-Butyl-3-(dimethyl(phenyl)silyl)cyclobutan-1-one | 92 |

| 6 | Cyclopropyl (B3062369) | 3-Cyclopropyl-2-(dimethyl(phenyl)silyl)cyclobutan-1-one | 85 |

| 7 | Cyclohexyl | 3-Cyclohexyl-2-(dimethyl(phenyl)silyl)cyclobutan-1-one | 82 |

Data sourced from a study on copper-catalyzed conjugate silylation. nih.gov

Free Radical-Mediated Annulation and Ring Expansion Tactics

Free radical chemistry offers powerful and often complementary methods for the construction and manipulation of cyclic systems. For cyclobutanones, radical-mediated processes can be harnessed for both annulation (ring-forming) and ring expansion reactions, providing access to more complex carbocyclic skeletons.

Ring expansion reactions frequently rely on the selective β-scission of alkoxy radicals. These radicals are typically generated from the cyclization of a carbon-centered radical onto the carbonyl group of the cyclobutanone. nih.gov This process can transform a cyclobutanone into a larger ring, such as a cyclopentanone (B42830) or even medium-sized rings, depending on the structure of the radical precursor. For example, a radical on a side chain attached to the cyclobutanone can add to the carbonyl, forming a transient five-membered ring containing an alkoxy radical, which then fragments via cleavage of one of the original cyclobutane C-C bonds to yield an expanded ring. acs.org

Free radical annulation strategies can construct fused ring systems. The tandem nature of radical reactions allows for the orchestration of complex bond-forming sequences from relatively simple starting materials. These methods have been used to create bicyclic and tricyclic ketones from cyclobutanone precursors. organic-chemistry.org Additionally, radical-induced ring-opening and reconstruction of cyclobutanone derivatives, such as oxime esters, have been developed. These reactions can proceed via selective C-C bond cleavage under copper or photoredox catalysis to yield completely rearranged structures like dihydronaphthalene-carbonitriles. nih.gov

Precision Introduction of Alkyl Substituents at Remote Positions (e.g., Butyl and Methyl)

The precise installation of multiple alkyl groups at specific positions on a cyclobutanone ring, particularly at remote locations like C2 and C4, requires highly controlled synthetic strategies. The challenge lies in achieving both regioselectivity (which position reacts) and stereoselectivity (the 3D arrangement of the new group).

Regioselective and Stereoselective Alkylation Methods

Achieving regiocontrol in the alkylation of cyclobutanones depends on the method used to generate the reactive intermediate, typically an enolate or its equivalent. For a 2,4-disubstituted pattern, one must control reactivity at two different α-positions relative to the carbonyl group.

Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of carbonyl compounds. For instance, the desymmetrization of 3-substituted cyclobutanones via enantioselective aldol reactions can install a new functional group at the C2 position with excellent diastereo- and enantioselectivity. mdpi.comnih.gov This approach uses chiral proline derivatives to control the facial selectivity of the enamine intermediate's attack on an aldehyde. mdpi.com

For direct alkylation, SOMO (Singly Occupied Molecular Orbital) catalysis provides a method for the enantioselective α-alkylation of cyclobutanone enamines. This process involves the one-electron oxidation of an enamine to a geometrically constrained radical cation, which then undergoes allylic alkylation with high stereocontrol. nih.gov While demonstrated with allyl silanes, this principle can be extended to other alkylating agents.

Controlling stereochemistry during alkylation often involves exploiting the inherent conformational preferences of the cyclobutane ring and its intermediates. The attack of an electrophile on an enamine or enolate will preferentially occur from the less sterically hindered face, which can be influenced by existing substituents on the ring.

Strategies for Butyl and Methyl Group Incorporation at C2 and C4

Synthesizing the specific target molecule, 2-butyl-4-methylcyclobutanone, requires a multi-step approach where the introduction of the butyl and methyl groups is carefully orchestrated. Due to a lack of a direct, single-pot synthesis in the literature, its construction can be envisioned through several logical pathways based on established methodologies.

Pathway 1: Sequential Alkylation A plausible route begins with a readily available cyclobutanone precursor, such as 3-methylcyclobutanone. The first step would be the regioselective formation of an enolate. Under thermodynamic control, the more substituted enolate might be favored, but kinetic deprotonation using a sterically hindered base like lithium diisopropylamide (LDA) at low temperature would favor deprotonation at the less substituted C2 position. This kinetically formed enolate could then be trapped with a butyl electrophile (e.g., butyl iodide) to install the C2-butyl group. The stereochemical outcome of this addition would depend on the approach of the electrophile to the enolate.

Pathway 2: Conjugate Addition to a Substituted Cyclobutenone This strategy would start with 4-methylcyclobutenone. A conjugate addition of a butyl nucleophile would then install the butyl group at the C3 position of the cyclobutenone, which becomes the C2 position in the resulting cyclobutanone product. Suitable nucleophiles would include organocuprates like lithium dibutylcuprate (a Gilman reagent), which are known to be effective for 1,4-additions. nih.gov Protonation of the resulting enolate would yield the desired 2-butyl-4-methylcyclobutanone. The relative stereochemistry of the two alkyl groups would be determined during the protonation step, often favoring the thermodynamically more stable trans isomer.

Pathway 3: [2+2] Cycloaddition A [2+2] cycloaddition offers a direct method to construct the four-membered ring with substituents in place. One could envision the reaction between an appropriate ketene and an alkene. For example, the cycloaddition of methylketene (B14734522) with 1-hexene could, in principle, form a cyclobutanone ring. However, controlling the regioselectivity of this type of cycloaddition to exclusively yield the desired 2-butyl-4-methyl isomer over the 2-methyl-3-butyl alternative is a significant challenge and often results in mixtures.

These proposed strategies, built upon the advanced methodologies discussed, provide a logical framework for the targeted synthesis of 2-butyl-4-methylcyclobutanone and other precisely substituted analogues.

Stereochemical Control and Comprehensive Analysis in 2 Butyl 4 Methylcyclobutanone Systems

Enantioselective Construction of Chiral Cyclobutanone (B123998) Frameworks

The creation of enantioenriched 2-butyl-4-methylcyclobutanone hinges on strategies that can differentiate between enantiotopic faces or groups in a prochiral precursor. The primary methods employed include the use of chiral catalysts, the temporary incorporation of chiral auxiliaries, and the desymmetrization of prochiral cyclobutanone precursors.

Chiral catalysts offer an atom-economical and elegant solution for constructing chiral cyclobutanone frameworks. Organocatalysis and transition-metal catalysis are the two main pillars of this approach.

Organocatalysis: Chiral amines, amino acids, and their derivatives, such as proline and its analogues, have proven effective in catalyzing asymmetric reactions. nih.gov For instance, an (S)-proline-derived N-phenylsulfonamide catalyst could be envisioned for the asymmetric aldol (B89426) reaction between cyclobutanone and pentanal, which, after subsequent methylation and reduction steps, would yield a chiral 2-butyl-4-methylcyclobutanone framework. nih.govmdpi.com Similarly, primary amine organocatalysts derived from natural amino acids have been used in direct aldol reactions of cyclobutanone with aldehydes in brine, achieving high enantiomeric excess (ee). nih.gov The application of such a system to the synthesis of 2-butyl-4-methylcyclobutanone would involve the reaction of cyclobutanone with pentanal, followed by subsequent functionalization at the C4 position.

Transition-Metal Catalysis: Chiral metal complexes are instrumental in a variety of transformations. Rhodium complexes featuring chiral diene ligands have been successfully used for the highly diastereo- and enantioselective arylation of cyclobutenes. rsc.org A potential route to 2-butyl-4-methylcyclobutanone could involve a rhodium-catalyzed asymmetric conjugate addition of a butyl organometallic reagent to 4-methylcyclobutenone. Another powerful strategy involves the enantioselective ring expansion of vinylic cyclopropyl (B3062369) alcohols, catalyzed by a chiral dual-hydrogen-bond donor in conjunction with an acid, to produce cyclobutanones with α-quaternary stereocenters. organic-chemistry.org

| Catalyst Type | Reaction | Potential Application for 2-Butyl-4-Methylcyclobutanone | Expected Outcome |

| (S)-Proline Derivative | Aldol Reaction | Asymmetric aldol reaction of cyclobutanone with pentanal | Enantioenriched 2-butylcyclobutanone (B12999822) precursor |

| Chiral Primary Amine | Aldol Reaction | Direct aldol reaction between cyclobutanone and pentanal | High enantioselectivity in the formation of the C2 stereocenter |

| Rhodium/Chiral Diene | Conjugate Addition | Asymmetric addition of a butyl nucleophile to 4-methylcyclobutenone | Control over the C2 stereocenter |

| Cobalt(II)-Porphyrin | C-H Alkylation | Asymmetric 1,4-C-H alkylation of a diazoketone precursor | Stereoselective construction of the cyclobutanone ring |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been set, the auxiliary is removed. sigmaaldrich.com This method is highly reliable, though stoichiometric amounts of the chiral auxiliary are required.

In the context of synthesizing 2-butyl-4-methylcyclobutanone, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a precursor molecule. nih.govwikipedia.org For example, a [2+2] cycloaddition between a ketene (B1206846) bearing a butyl group and an alkene attached to a chiral auxiliary could be employed. The steric hindrance provided by the auxiliary would direct the ketene to add to a specific face of the alkene, thereby establishing a specific stereochemistry in the resulting cyclobutanone product. Shishido and co-workers demonstrated this principle by using a dioxolane chiral auxiliary to control the stereochemistry of a fused cyclobutanone in the synthesis of (−)-Esermthole. nih.gov A similar strategy could be adapted by designing an acyclic precursor with a suitable chiral auxiliary to control the formation of the 2-butyl-4-methylcyclobutanone ring.

| Chiral Auxiliary | Typical Reaction | Role in Synthesis |

| Evans Oxazolidinone | Alkylation, Aldol Reaction, Cycloaddition | Directs the approach of electrophiles or reactants |

| Camphorsultam | Alkylation, Conjugate Addition | Provides high stereofacial discrimination |

| (1S,2R)-1-Amino-2-indanol | Ring Expansion/Rearrangement | Induces chirality during the rearrangement of N,O-ketals |

| trans-2-Phenyl-1-cyclohexanol | [2+2] Cycloaddition | Controls stereochemistry in ketene-alkene cycloadditions |

Desymmetrization is a powerful strategy wherein a chiral reagent or catalyst selectively reacts with one of two enantiotopic functional groups in a prochiral substrate, breaking its symmetry and generating a chiral molecule. nih.gov For the synthesis of 2-butyl-4-methylcyclobutanone, a suitable prochiral precursor would be 3-butylcyclobutanone or 3-methylcyclobutanone.

For example, the desymmetrization of 3-substituted cyclobutanones has been accomplished via organocatalyzed aldol reactions. mdpi.com Treating 3-butylcyclobutanone with acetaldehyde (B116499) in the presence of a chiral proline-based catalyst could selectively form one enantiomer of a 2-(hydroxyethyl)-3-butylcyclobutanone derivative, which could then be converted to the target molecule. Another innovative approach involves the nitrogen insertion into prochiral cyclobutanones to form chiral γ-lactams, using a chiral aminoindanol (B8576300) as the source of chirality. nih.govresearchgate.net This reaction proceeds through a dynamic kinetic resolution of an intermediate N,O-ketal, allowing for high stereoselectivity. nih.govresearchgate.net While this produces a lactam, the underlying principle of desymmetrizing a cyclobutanone could be adapted for C-C bond formation.

Diastereoselective Synthesis of 2,4-Disubstituted Cyclobutanones

Once enantiocontrol is established, or when synthesizing racemic mixtures, controlling the relative stereochemistry of the butyl and methyl groups (cis vs. trans) is paramount. This is known as diastereoselection.

The relative orientation of substituents on a cyclobutane (B1203170) ring is designated as cis (on the same face of the ring) or trans (on opposite faces). libretexts.org The thermodynamic stability often favors the trans isomer to minimize steric strain between the substituents. However, kinetic control of a reaction can often lead to the formation of the less stable cis isomer.

In photochemical [2+2] cycloadditions, the stereochemistry of the starting alkene is often retained in the cyclobutane product. For the synthesis of 2-butyl-4-methylcyclobutanone, the cycloaddition of a butylketene with 1-propene could, in principle, lead to the desired product, but control of regioselectivity and diastereoselectivity would be challenging.

Ring-expansion reactions of substituted cyclopropyl carbinols can provide good diastereoselectivity. The rearrangement of 2,3-disubstituted cyclopropyl carbinols can lead to either cis- or trans-2,3-disubstituted cyclobutanones, depending on the reaction conditions and the stereochemistry of the starting carbinol. organic-chemistry.org Applying this to the target molecule, one could envision a pinacol-type rearrangement of a 1-(1-methylpropyl)cyclopropanol derivative to install the C4-methyl and C2-butyl groups with a specific relative stereochemistry. Reaction conditions, such as the choice of acid or base, can influence the cis/trans ratio of the final product. google.com Furthermore, photochemical irradiation can sometimes be used to interconvert between cis and trans isomers, driving a mixture towards a photostationary state. nih.govnih.gov

In substrate-controlled synthesis, a stereocenter already present in the starting material dictates the stereochemical outcome of a new stereocenter being formed. acs.org This is a common strategy in the synthesis of complex molecules with multiple stereocenters.

To synthesize a specific diastereomer of 2-butyl-4-methylcyclobutanone, one could start with an enantioenriched precursor that already contains either the butyl or the methyl group. For example, starting with enantiopure (R)- or (S)-4-methylcyclobutenone, a conjugate addition of a butylcuprate reagent would likely proceed via attack from the face opposite to the existing methyl group to minimize steric hindrance, leading preferentially to the trans-2-butyl-4-methylcyclobutanone product. The stereochemistry of the final product is thus controlled by the stereochemistry of the substrate. Annulation reactions of substrates containing a pre-existing chiral center, such as those derived from 1,2-diaza-1,3-dienes, can also proceed with high levels of substrate-controlled diastereoselectivity. acs.org

| Starting Material | Reaction | Diastereoselective Outcome |

| (R)-4-Methylcyclobutenone | Conjugate Addition of Butylcuprate | Preferential formation of trans-2-butyl-4-methylcyclobutanone |

| Chiral enol ether | [2+2] Cycloaddition | The chiral center on the ether directs the approach of the ketene |

| Acyl Bicyclobutane | Hydrophosphination with Cu(I) or Cu(II) | Catalyst system controls regioselectivity, leading to different diastereomeric products |

Conformational Analysis and Pseudosymmetry of Substituted Cyclobutanones

The introduction of substituents onto the cyclobutanone ring, as in the case of 2-butyl-4-methylcyclobutanone, breaks the symmetry of the parent molecule and leads to the possibility of various stereoisomers. The relative stability of these isomers is dictated by the conformational preferences of the puckered four-membered ring.

Investigation of Puckering Dynamics within the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation to relieve the torsional strain that would arise from eclipsing interactions of the substituents on adjacent carbon atoms in a planar structure. This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations, analogous to the flapping of a butterfly's wings. For an unsubstituted cyclobutane, this inversion barrier is relatively low. However, for substituted cyclobutanones like 2-butyl-4-methylcyclobutanone, the two puckered conformations are no longer energetically equivalent.

The degree of puckering is typically described by a puckering angle (φ), which is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. In unsubstituted cyclobutane, this angle is approximately 35°. The presence of a carbonyl group in cyclobutanone tends to slightly decrease this angle. Further substitution with alkyl groups, such as a butyl and a methyl group, will modulate this puckering.

Computational studies, often employing ab initio or Density Functional Theory (DFT) methods, are instrumental in mapping the potential energy surface of these ring systems. These studies can predict the puckering angles and the energy barriers for ring inversion. For a molecule like 2,4-dimethylcyclobutanone, a close analog to the title compound, theoretical calculations can provide insight into the puckering dynamics.

| Compound | Method | Puckering Angle (φ) | Inversion Barrier (kcal/mol) |

|---|---|---|---|

| Cyclobutane | Ab initio | ~35° | ~1.44 |

| Cyclobutanone | Microwave Spectroscopy | ~10°-15° | ~0.02 |

| trans-1,3-Dimethylcyclobutane | Computational | ~29° | ~0.5 |

The dynamic equilibrium between the puckered conformations can be studied experimentally using techniques like NMR spectroscopy. The coupling constants between protons on the cyclobutane ring are sensitive to the dihedral angles and can thus provide information about the time-averaged conformation of the ring.

Stereoelectronic and Steric Effects of Alkyl Substituents on Ring Conformation

The conformational preference of the 2-butyl and 4-methyl substituents in cyclobutanone is governed by a balance of stereoelectronic and steric effects. In a puckered cyclobutane ring, substituents can occupy either pseudo-axial or pseudo-equatorial positions.

Steric Effects: Generally, bulky substituents prefer to occupy the pseudo-equatorial position to minimize steric hindrance with other substituents and ring atoms. In the case of 2-butyl-4-methylcyclobutanone, both the butyl and methyl groups are alkyl substituents. The butyl group is sterically more demanding than the methyl group. Therefore, the conformation where the butyl group occupies a pseudo-equatorial position is expected to be more stable. For the trans isomer, the diequatorial conformation would be favored over the diaxial conformation. For the cis isomer, one group must be axial and the other equatorial, and the conformation with the bulkier butyl group in the equatorial position would be lower in energy.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. In cyclobutanones, the carbonyl group introduces specific stereoelectronic interactions. The alignment of the C-H or C-C bonds of the alkyl substituents with the π-system of the carbonyl group can influence conformational stability. For instance, an equatorial substituent at the C2 position can experience stabilizing hyperconjugative interactions with the carbonyl group.

The relative energies of the different conformations can be estimated through computational chemistry, providing a quantitative measure of the steric and stereoelectronic preferences.

| Isomer of 2,4-Dimethylcyclobutanone | Conformation | Relative Energy (kcal/mol) | Dominant Effect |

|---|---|---|---|

| trans | Diequatorial | 0.00 | Minimized Steric Hindrance |

| Diaxial | ~1.0 | 1,3-Diaxial Steric Strain | |

| cis | Axial-Equatorial (Me-eq) | 0.00 | Minimized Steric Hindrance |

| Equatorial-Axial (Me-ax) | ~0.7 | Steric Strain |

Note: The data in this table is based on computational studies of 2,4-dimethylcyclobutanone as a model system to illustrate the energetic preferences of substituents on a cyclobutanone ring. The actual energy differences for 2-butyl-4-methylcyclobutanone would be influenced by the larger size of the butyl group.

Reaction Mechanisms and Transformational Pathways of 2 Butyl 4 Methylcyclobutanone

Strain-Release-Driven Reactions of Cyclobutanone (B123998) Derivatives

The significant ring strain in cyclobutanones, estimated to be around 26 kcal/mol, is a key determinant of their chemical behavior. Reactions that lead to the cleavage of one of the ring's carbon-carbon bonds are energetically favorable as they relieve this strain. These transformations can be broadly categorized into ring expansion and ring-opening reactions, each with distinct mechanistic pathways.

Ring Expansion Reactions

Ring expansion reactions of cyclobutanones are synthetically valuable transformations that provide access to five-membered and larger ring systems, which are common motifs in many natural products and biologically active molecules. These reactions are mechanistically diverse, often involving oxidative cleavage, radical intermediates, or rearrangements of functionalized derivatives.

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester, or in the case of a cyclic ketone, a lactone. wikipedia.orgorganic-chemistry.org This transformation is typically effected by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy compounds. The reaction proceeds via the Criegee intermediate, formed by the nucleophilic addition of the peroxy acid to the carbonyl group. The subsequent migratory insertion of an adjacent carbon atom with concomitant cleavage of the weak oxygen-oxygen bond is the key ring-expansion step. wikipedia.org

For an unsymmetrical ketone like 2-butyl-4-methylcyclobutanone, the regioselectivity of the Baeyer-Villiger oxidation is of paramount importance. The migratory aptitude of the alkyl groups attached to the carbonyl carbon dictates which C-C bond is cleaved and, consequently, which regioisomeric lactone is formed. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This preference is attributed to the ability of the migrating group to stabilize the partial positive charge that develops in the transition state of the migration step.

In the case of 2-butyl-4-methylcyclobutanone, the two carbons adjacent to the carbonyl are C2 and C4. The butyl group is attached to C2 (a secondary carbon center in the ring), and the methyl group is at C4 (a secondary carbon center in the ring). The migratory aptitude would favor the migration of the more substituted carbon atom. Therefore, the C2 carbon, bearing the butyl group, would be expected to migrate preferentially over the C4 carbon, which is part of the cyclobutane (B1203170) ring. This would lead to the formation of 5-butyl-3-methyl-oxepan-2-one. However, the inherent strain of the cyclobutane ring can also influence the outcome. Cleavage of the C1-C2 bond versus the C1-C4 bond will be influenced by the substitution pattern. In many cases involving substituted cyclobutanones, the more substituted carbon atom preferentially migrates. acs.orgrsc.org

| Migrating Group | Relative Migratory Aptitude | Expected Major Product from 2-Butyl-4-Methylcyclobutanone |

| C2 (bearing n-butyl) | Higher | 5-butyl-3-methyl-oxepan-2-one |

| C4 (bearing methyl) | Lower | 3-butyl-5-methyl-oxepan-2-one |

This table presents the predicted outcome based on general migratory aptitude rules. Experimental verification would be necessary to confirm the exact product distribution.

The stereochemistry of the migrating carbon is retained during the Baeyer-Villiger oxidation. organicchemistrytutor.com Therefore, if a specific stereoisomer of 2-butyl-4-methylcyclobutanone is used as the starting material, the resulting lactone will be formed with a predictable stereochemistry at the corresponding centers.

Free radical reactions provide another effective pathway for the ring expansion of cyclobutanones, driven by the release of ring strain. bohrium.comresearchgate.netresearchgate.net These reactions typically involve the generation of a radical species that can add to the carbonyl group, followed by β-scission of the strained cyclobutane ring. A common strategy involves the presence of a radical precursor, such as a halogen atom, on a side chain attached to the cyclobutanone.

For a molecule like 2-butyl-4-methylcyclobutanone to undergo a radical-induced ring expansion of this type, it would first need to be functionalized with a suitable radical precursor. For instance, if a haloalkyl side chain were introduced at the C2 position, treatment with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) would generate a primary alkyl radical. This radical could then undergo an intramolecular addition to the carbonyl oxygen, forming a transient spirocyclic alkoxy radical. The subsequent fragmentation of this intermediate is driven by the release of the four-membered ring's strain, leading to a ring-expanded product. The regioselectivity of the ring opening would depend on the stability of the resulting radical. researchgate.net

A generalized scheme for a potential radical-induced ring expansion is shown below:

| Reactant | Reagents | Intermediate | Product |

| 2-(4-bromobutyl)-2-butyl-4-methylcyclobutanone | AIBN, Bu₃SnH | Spirocyclic alkoxy radical | Substituted cyclooctanone |

This table illustrates a hypothetical reaction pathway for a derivative of 2-butyl-4-methylcyclobutanone based on established principles of radical-induced ring expansions.

The efficiency and outcome of such reactions are highly dependent on the reaction conditions and the specific structure of the substrate, including the length and nature of the side chain bearing the radical precursor. researchgate.netacs.org

The functionalization of the carbonyl group of 2-butyl-4-methylcyclobutanone into a ketal or an imine opens up further avenues for strain-release-driven rearrangements.

Ketal Intermediates: Acid-catalyzed rearrangement of cyclobutanone ketals can lead to ring-expanded products. nycu.edu.tw For instance, treatment of a cyclobutanone with a diol in the presence of an acid catalyst forms a spirocyclic ketal. Subsequent exposure to a Lewis acid or a Brønsted acid can induce a rearrangement. The mechanism would likely involve protonation of one of the ketal oxygens, followed by cleavage of a C-O bond to generate an oxocarbenium ion. A subsequent 1,2-alkyl shift from the cyclobutane ring to the electron-deficient carbon, driven by the relief of ring strain, would result in a ring-expanded ketone. The regioselectivity of this rearrangement would be influenced by the substitution pattern on the cyclobutane ring, with the more substituted carbon often migrating preferentially.

Iminium Intermediates: The reaction of 2-butyl-4-methylcyclobutanone with a secondary amine would lead to the formation of an enamine, which can be protonated or alkylated to generate an iminium ion. These iminium ions are highly reactive electrophiles and can participate in various transformations. elsevierpure.comunl.pt In the context of ring expansion, an appropriately functionalized cyclobutanone derivative could undergo a rearrangement initiated by the formation of an iminium ion. For example, a cooperative catalytic system involving the formation of an imine followed by a metal-catalyzed C-C bond activation and migratory insertion could lead to bridged-ring systems. nih.gov

Ring Opening Reactions

In addition to ring expansion, the inherent strain of the cyclobutanone ring makes it susceptible to ring-opening reactions upon treatment with various reagents. These reactions provide access to functionalized acyclic compounds.

The carbonyl group of 2-butyl-4-methylcyclobutanone activates the adjacent C-C bonds, making them susceptible to cleavage by nucleophiles. This reactivity is a direct consequence of the desire to relieve ring strain. acs.orgnih.govacs.orgresearchgate.netsigmaaldrich.com

The addition of a strong nucleophile, such as an organometallic reagent (e.g., an organolithium or Grignard reagent), to the carbonyl group of 2-butyl-4-methylcyclobutanone would initially form a tertiary alkoxide intermediate. This alkoxide can then undergo a retro-aldol-type fragmentation, leading to the cleavage of one of the C-C bonds of the cyclobutane ring. The regioselectivity of this cleavage would be influenced by the stability of the potential carbanionic fragment.

For example, the addition of a nucleophile to 2-butyl-4-methylcyclobutanone can lead to two possible ring-opened enolates after C-C bond cleavage. The cleavage of the C1-C2 bond would generate an enolate with the negative charge on a carbon bearing the butyl group, while cleavage of the C1-C4 bond would place the negative charge on the carbon with the methyl group. The relative stability of these enolates would determine the major product upon workup.

| Nucleophile | Intermediate | Potential Ring-Opened Products |

| R-Li | Tertiary alkoxide | 1. Acyclic ketone from C1-C2 cleavage 2. Acyclic ketone from C1-C4 cleavage |

This table outlines the general outcome of nucleophilic ring cleavage of 2-butyl-4-methylcyclobutanone. The product ratio is dependent on the specific nucleophile and reaction conditions.

These strain-release-driven reactions highlight the synthetic utility of cyclobutanone derivatives as versatile building blocks in organic chemistry. The specific substitution pattern of 2-butyl-4-methylcyclobutanone provides a platform to explore the intricate interplay of electronic and steric effects on the regioselectivity and stereoselectivity of these fascinating transformations.

Metal-Catalyzed Ring Opening Reactions (e.g., Rhodium-Catalyzed)

The strained four-membered ring of cyclobutanone derivatives is susceptible to C-C bond activation by transition metal catalysts, with rhodium complexes being particularly effective. These reactions provide a powerful method for the construction of more complex molecular architectures.

Rhodium(I) catalysts can engage in a "cut-and-sew" type of reaction with cyclobutanones, leading to the formation of fused ring systems. thieme-connect.com This process involves the oxidative addition of the Rh(I) catalyst into one of the C-C bonds of the cyclobutanone, followed by migratory insertion and reductive elimination steps. The regioselectivity of the initial C-C bond cleavage is a critical factor, and it can be influenced by the substitution pattern on the cyclobutanone ring and the nature of the ligands on the rhodium catalyst. dntb.gov.ua For a 2,4-disubstituted cyclobutanone such as 2-butyl-4-methylcyclobutanone, cleavage can occur at either the C1-C2 or C1-C4 bond.

In the presence of 1,5-enynes, rhodium catalysis can lead to diastereo- and enantioselective intramolecular annulations, rapidly constructing complex C(sp³)-rich polycyclic scaffolds. nih.gov While the specific substrate 2-butyl-4-methylcyclobutanone is not detailed, studies on cyclobutanones with various C3-substituents (which would be analogous to C2 or C4 in the target molecule) show that alkyl groups like methyl, ethyl, and isopropyl are well-tolerated, suggesting the butyl and methyl groups in 2-butyl-4-methylcyclobutanone would be compatible with these transformations. nih.gov

Furthermore, rhodium-catalyzed intramolecular ring expansion of cyclobutanones with allenes has been demonstrated as a viable pathway to functionalized cyclopentanones. thieme-connect.com This methodology highlights the utility of C-C activation in expanding the strained four-membered ring. The reaction proceeds through a formal [4+1] cyclization. thieme-connect.com The kinetic resolution of chiral cyclobutanones using rhodium catalysts has also been achieved, yielding enantioenriched fused-ring products and recovered cyclobutanone. thieme-connect.com

| Catalyst System | Reactant Type | Product Type | Key Features |

|---|---|---|---|

| Rh(I) / (R)-H8-binap | 1,5-Enyne-tethered cyclobutanones | Bis-bicyclic products | Diastereo- and enantioselective, C(sp³)-rich scaffolds. nih.gov |

| [Rh(C2H4)Cl]2 / L* | Allene-tethered cyclobutanones | Fused cyclopentanones | Asymmetric intramolecular [4+1] ring expansion. thieme-connect.com |

| Rh(I) / Chiral Ligands | Racemic cyclobutanones and olefins | trans-5,6-fused rings and enantioenriched cyclobutanones | Kinetic resolution via C-C activation. thieme-connect.com |

Oxidative Ring Cleavage Pathways

The oxidative cleavage of the cyclobutanone ring can be initiated by powerful oxidants like hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals. While specific studies on 2-butyl-4-methylcyclobutanone are not prevalent, the general mechanism for the oxidation of cyclic ketones and related structures involves initial interaction with the oxidant. nih.gov This can occur via radical addition to the carbonyl group or hydrogen abstraction from the alkyl substituents.

Following the initial radical attack, reaction with molecular oxygen (O₂) can lead to the formation of peroxy radical intermediates. These intermediates are key to the ring-opening process. One proposed pathway involves the rearrangement of the peroxy radical to form a bicyclic peroxy intermediate, which subsequently undergoes cleavage to yield linear dicarbonyl or carboxyl-carbonyl compounds. nih.gov For 2-butyl-4-methylcyclobutanone, this would result in a variety of linear C8-chain products with different oxygen-containing functional groups.

Another potential oxidative pathway involves a Baeyer-Villiger type oxidation, which would lead to the formation of a γ-lactone. This transformation is typically achieved with peroxy acids and involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this insertion would be influenced by the migratory aptitude of the adjacent carbon atoms.

Rearrangement Processes in Substituted Cyclobutanones

Cine-Rearrangements of Halogenated Cyclobutanones

Cine-rearrangement is a characteristic reaction of α-halogenated cyclobutanones. In this process, the halogen atom and the carbonyl group effectively switch positions with respect to the substituents on the ring. For instance, an α-halocyclobutanone can rearrange to an α'-halocyclobutanone. capes.gov.brresearchgate.net This reaction can be catalyzed by tertiary amines, HX acids, or quaternary ammonium (B1175870) salts. capes.gov.brresearchgate.net

Studies on 3-alkyl-2,2-dichlorocyclobutanones have shown that the rearrangement's scope can be dependent on the steric bulk of the alkyl substituent. researchgate.net For a hypothetical precursor like 2-butyl-3-chloro-4-methylcyclobutanone, a cine-rearrangement would be a plausible transformation. The mechanism is thought to proceed through an enol or enolate intermediate, allowing for the migration of the halogen. These rearrangements are often stereoselective, yielding cis-disubstituted cyclobutanones which are valuable synthetic intermediates. capes.gov.brresearchgate.net

Semipinacol Rearrangements of Cyclobutanol (B46151) Derivatives

The semipinacol rearrangement is a powerful ring-expansion reaction that converts cyclobutanol derivatives into cyclopentanones. This process is typically initiated by generating an electrophilic center adjacent to the hydroxyl-bearing carbon. rsc.org The corresponding cyclobutanol derivative of 2-butyl-4-methylcyclobutanone would be a prime substrate for such rearrangements.

For example, the reaction of 1-(alkenyl)cyclobutanols with an electrophilic selenium source like benzeneselenyl bromide proceeds via a catalyst-free selenylation followed by a semipinacol rearrangement to afford β-selenated cyclopentanones. tandfonline.com A similar transformation can be achieved through the sulfenylation of allylic cyclobutanols. researchgate.net The driving force for the rearrangement is the relief of ring strain in the four-membered ring as it expands to the more stable five-membered cyclopentanone (B42830). The 1,2-alkyl migration is a key step in this process. rsc.orgtandfonline.com

The versatility of the semipinacol rearrangement is further highlighted by its application in tandem reactions. For instance, a hydroacylation/semipinacol rearrangement of alkynyl cyclobutanols has been developed to produce substituted cyclopentanones. nih.gov

| Substrate Type | Reagent/Condition | Product Type | Key Transformation |

|---|---|---|---|

| 1-(1-Arylvinyl)cyclobutanols | Benzeneselenyl bromide | β-Selenated cyclopentanones | Selenylation/1,2-Alkyl Migration. tandfonline.com |

| Allylic cyclobutanols | Sulfenylating agent | β-Sulfenylated cyclopentanones | Sulfenylation/Ring Expansion. researchgate.net |

| Alkynyl cyclobutanols | Salicylaldehydes / Rh(I) catalyst | Substituted 1,4-diketones (cyclopentanones) | Tandem Hydroacylation/Semipinacol Rearrangement. nih.gov |

Photochemical Reactivity and Excited State Dynamics

Photodissociation Pathways of Cyclobutanones

The photochemistry of cyclobutanones is dominated by ring-opening reactions proceeding from excited electronic states. Upon absorption of UV light (e.g., around 200 nm), cyclobutanone is promoted to an excited singlet state. arxiv.org While specific data for 2-butyl-4-methylcyclobutanone is unavailable, the fundamental pathways observed for the parent cyclobutanone are expected to be analogous.

Ultrafast electron diffraction studies on cyclobutanone have shown that following photoexcitation, the molecule undergoes rapid C-C bond cleavage. arxiv.org The primary photodissociation channels are:

Cycloelimination (C2 channel): This pathway leads to the formation of ethene and ketene (B1206846).

Ring-opening to an acyl radical (C3 channel): This involves the cleavage of one C-C bond to form a biradical intermediate, which can then lead to the formation of cyclopropane (B1198618) and carbon monoxide, or other linear products.

The reaction dynamics are extremely fast, occurring on a sub-picosecond timescale. arxiv.org The presence of alkyl substituents like butyl and methyl groups on the cyclobutanone ring would likely influence the branching ratio between these pathways and could introduce additional reaction channels, such as intramolecular hydrogen abstraction by the excited carbonyl group. The initial excitation is to a singlet state, and the observed rapid reaction timescales suggest that the mechanism primarily occurs on the singlet potential energy surface. arxiv.org

Nonadiabatic Dynamics and Conical Intersections in Photochemical Transformations of 2-Butyl-4-methylcyclobutanone

While direct experimental and computational studies on the nonadiabatic dynamics of 2-butyl-4-methylcyclobutanone are not extensively available in peer-reviewed literature, a comprehensive understanding can be constructed from the well-documented photochemistry of the parent compound, cyclobutanone. The fundamental photochemical pathways, governed by nonadiabatic transitions and conical intersections, are expected to be analogous, with the alkyl substituents (butyl and methyl groups) primarily influencing the relative energies of intermediates and products, and potentially the reaction timescales and product branching ratios.

Upon photoexcitation, typically to the S₂ (n → 3s Rydberg) or S₁ (n → π*) electronic states, cyclobutanone undergoes a series of ultrafast photophysical and photochemical events. aip.orgaip.org The dynamics of these processes are inherently nonadiabatic, meaning the Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down. wikipedia.org This is particularly true in the vicinity of conical intersections, which are points of degeneracy between two electronic potential energy surfaces and act as efficient funnels for radiationless decay from an excited state to a lower state. wikipedia.orgcore.ac.uk

For cyclobutanone, and by extension 2-butyl-4-methylcyclobutanone, photoexcitation initiates a Norrish Type I reaction, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. arxiv.orgarxiv.org This ring-opening is an ultrafast process, occurring on a sub-picosecond timescale. arxiv.orgnih.gov Experimental studies on cyclobutanone using ultrafast electron diffraction (UED) have provided remarkable temporal resolution of these events. aip.orgarxiv.org

Following excitation to the S₂ state, cyclobutanone is observed to decay to the S₁ state with a time constant of approximately 0.29 ± 0.2 picoseconds. arxiv.orgresearchgate.net The subsequent structural changes associated with the ring-opening on the S₁ surface appear with a delay of about 0.14 ± 0.05 picoseconds from the initial photoexcitation, indicating a ballistic trajectory towards the ring-opened biradical. arxiv.orgresearchgate.net This biradical intermediate is not a stable species but a transient structure on the pathway to further dissociation.

The decay from the S₁ excited state back to the S₀ ground state is thought to proceed through a conical intersection. arxiv.orgchemrxiv.org The geometry at the conical intersection dictates the subsequent evolution of the molecule on the ground state potential energy surface. From this point, the biradical can follow several competing fragmentation pathways, primarily leading to two sets of products:

C2 Pathway: Formation of ethene and ketene. mpg.denih.gov

C3 Pathway: Formation of cyclopropane and carbon monoxide, or propene and carbon monoxide. mpg.denih.gov

The presence of butyl and methyl substituents on the cyclobutanone ring in 2-butyl-4-methylcyclobutanone would be expected to influence the relative stability of the initially formed biradical intermediates. The cleavage of the C-C bond adjacent to the more substituted carbon atom is often favored due to the formation of a more stable radical. This could potentially alter the branching ratio between the different fragmentation channels compared to the unsubstituted cyclobutanone.

Computational simulations using methods like trajectory surface hopping have been invaluable in modeling these dynamics. arxiv.orgaip.org For cyclobutanone, these simulations show that within approximately 800 femtoseconds, the majority of trajectories have returned to the electronic ground state, leading to the formation of the aforementioned photoproducts. arxiv.org A small fraction of molecules may also relax back to the initial cyclobutanone structure. arxiv.org

The table below summarizes the key dynamical events and timescales observed for the parent cyclobutanone molecule, which serve as a model for the expected behavior of 2-butyl-4-methylcyclobutanone.

| Photochemical Event | Electronic State Transition | Observed Timescale (for Cyclobutanone) | Method of Observation | References |

| Initial Excitation | S₀ → S₂ | Instantaneous (femtoseconds) | UV Absorption | aip.org |

| Internal Conversion | S₂ → S₁ | 0.29 ± 0.2 ps | Ultrafast Electron Diffraction | arxiv.orgresearchgate.net |

| Onset of Ring-Opening | S₁ | 0.14 ± 0.05 ps (delay from excitation) | Ultrafast Electron Diffraction | arxiv.orgresearchgate.net |

| Biradical Fragmentation | S₀ | 1.2 ± 0.2 ps | Ultrafast Electron Diffraction | arxiv.orgresearchgate.net |

| Return to Ground State | S₁ → S₀ (via Conical Intersection) | ~800 fs | Trajectory Surface Hopping Simulations | arxiv.org |

The branching ratio of the C3 to C2 products in unsubstituted cyclobutanone has been a subject of detailed study, with some experimental findings suggesting a ratio of approximately 5:3, indicating that the C3 channel is dominant. nih.gov Theoretical simulations have found ratios around 1:1, highlighting the sensitivity of these outcomes to the computational methodology. nih.gov For 2-butyl-4-methylcyclobutanone, the specific substitution pattern would likely shift this ratio due to electronic and steric effects on the stability and reactivity of the biradical intermediates.

Advanced Spectroscopic and Computational Characterization of 2 Butyl 4 Methylcyclobutanone

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Advanced spectroscopic methods are indispensable for the detailed structural and dynamic analysis of 2-butyl-4-methylcyclobutanone. These techniques provide critical insights into its stereochemistry, configuration, vibrational properties, and molecular makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and stereochemistry of 2-butyl-4-methylcyclobutanone. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and spatial arrangement of atoms.

The proton NMR spectrum of cyclobutane (B1203170) derivatives can be complex due to the small differences in chemical shifts among ring protons. libretexts.org For 2-butyl-4-methylcyclobutanone, the signals for the butyl and methyl substituents would be distinct. The methyl group would likely appear as a doublet, while the butyl group would show a series of multiplets. The protons on the cyclobutanone (B123998) ring itself would exhibit complex splitting patterns due to cis and trans coupling constants, which are crucial for assigning the relative stereochemistry of the substituents. The chemical shifts are influenced by the puckered nature of the cyclobutane ring and the anisotropic effect of the carbonyl group.

¹³C NMR spectroscopy is highly effective for determining the number of non-equivalent carbons and their chemical environment. The carbonyl carbon of a cyclobutanone typically appears at a characteristic downfield shift. The shifts for the carbons in the butyl and methyl groups, as well as the ring carbons, can be predicted and compared with experimental data to confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butyl-4-Methylcyclobutanone (Note: These are estimated values based on typical shifts for similar structural motifs. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~208-215 |

| Ring CH (alpha to C=O) | 2.5 - 3.5 | ~45-55 |

| Ring CH (beta to C=O) | 1.8 - 2.8 | ~20-35 |

| Butyl-CH₂ (alpha) | 1.3 - 1.7 | ~30-40 |

| Butyl-CH₂ (beta) | 1.2 - 1.6 | ~25-30 |

| Butyl-CH₂ (gamma) | 1.2 - 1.5 | ~22-26 |

| Butyl-CH₃ | 0.8 - 1.0 | ~14 |

Beyond static structure, NMR is a powerful tool for monitoring chemical reactions in real-time. jhu.edursc.orgbeilstein-journals.org By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked. This allows for the determination of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms involving 2-butyl-4-methylcyclobutanone.

X-ray Crystallography for Absolute Configuration Determination

For chiral molecules like 2-butyl-4-methylcyclobutanone, which exists as different stereoisomers, determining the absolute configuration is crucial. Single-crystal X-ray crystallography is the definitive method for this purpose. researchgate.netnih.govresearchgate.netnih.gov The technique relies on obtaining a high-quality single crystal of one enantiomer of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. To establish the absolute configuration, anomalous dispersion effects are utilized. researchgate.net When atoms heavier than oxygen are present, or when using specific X-ray wavelengths, the scattering factor of an atom becomes a complex number, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.govchem-soc.si Analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry (R/S configuration) at each chiral center. nih.govchem-soc.si

While obtaining a suitable crystal of 2-butyl-4-methylcyclobutanone itself might be challenging, derivatization with a molecule containing a heavy atom or a known chiral auxiliary can facilitate both crystallization and the determination of absolute configuration. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Kinetics

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, which are determined by their structure and bonding. For 2-butyl-4-methylcyclobutanone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The frequency of this band is sensitive to the ring strain of the cyclobutanone ring. youtube.com Compared to a typical acyclic ketone (around 1715 cm⁻¹), the C=O stretch in cyclobutanone is shifted to a higher wavenumber (around 1780-1800 cm⁻¹) due to the increased s-character of the C-C bonds in the strained four-membered ring. youtube.com

Other characteristic vibrations include C-H stretching of the alkyl groups and the cyclobutane ring, as well as various bending and deformation modes in the fingerprint region (below 1500 cm⁻¹), which provide a unique spectral signature for the molecule. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for a Substituted Cyclobutanone

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch | 1780 - 1800 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium |

Both IR and Raman spectroscopy can also be employed to study reaction kinetics. nih.govacs.org By monitoring the change in intensity of a characteristic vibrational band of a reactant or product over time, the rate of a reaction can be determined. For instance, the disappearance of the C=O band of 2-butyl-4-methylcyclobutanone could be tracked to follow its conversion into a different product.

Microwave Spectroscopy for Conformational and Torsional Dynamics

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides exceptionally precise information about the molecule's moments of inertia, from which a detailed three-dimensional structure can be derived. nih.gov